(Z)-ethyl 2-methyl-5-oxo-4-((p-tolylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate
CAS No.: 637755-48-7
Cat. No.: VC5570892
Molecular Formula: C24H21NO4
Molecular Weight: 387.435
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637755-48-7 |
|---|---|
| Molecular Formula | C24H21NO4 |
| Molecular Weight | 387.435 |
| IUPAC Name | ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)iminomethyl]benzo[g][1]benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C24H21NO4/c1-4-28-24(27)20-15(3)29-23-18-8-6-5-7-17(18)22(26)19(21(20)23)13-25-16-11-9-14(2)10-12-16/h5-13,26H,4H2,1-3H3 |
| Standard InChI Key | BDHUDGLLHHRUCH-UYRXBGFRSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=CC=C(C=C4)C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)iminomethyl]benzo[g]benzofuran-3-carboxylate, delineates its intricate structure. It features:
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A naphtho[1,2-b]furan scaffold, comprising a fused benzene and furan ring system.
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An ethyl ester group at position 3, contributing to lipophilicity and metabolic stability.
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A (p-tolylamino)methylene moiety at position 4, introducing a planar, conjugated system capable of π-π interactions with biological targets.
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A methyl group at position 2 and a ketone at position 5, which influence stereoelectronic properties.
| Property | Value |
|---|---|
| CAS No. | 637755-48-7 |
| Molecular Formula | C<sub>24</sub>H<sub>21</sub>NO<sub>4</sub> |
| Molecular Weight | 387.435 g/mol |
| IUPAC Name | Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)iminomethyl]benzo[g]benzofuran-3-carboxylate |
| SMILES | CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=CC=C(C=C4)C)C |
| InChIKey | BDHUDGLLHHRUCH-UYRXBGFRSA-N |
The Z-configuration of the iminomethyl group is critical for maintaining the compound’s planar geometry, which enhances binding affinity to hydrophobic protein pockets.
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the compound’s structure suggests a multi-step assembly involving:
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Naphthofuran Core Construction: Likely via cyclization of a phenolic precursor under acidic or oxidative conditions.
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Introduction of the (p-Tolylamino)Methylene Group: Achieved through condensation of an intermediate aldehyde with p-toluidine, analogous to the synthesis of Diethyl 2-((p-tolylamino)methylene)malonate.
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Esterification: Final introduction of the ethyl ester via nucleophilic acyl substitution.
Key challenges include ensuring regioselectivity during furan formation and minimizing epimerization at the iminomethyl group.
Reactivity Profile
The compound’s functional groups confer diverse reactivity:
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Ester Hydrolysis: Under basic conditions, the ethyl ester may hydrolyze to a carboxylic acid, altering solubility and bioavailability.
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Keto-Enol Tautomerism: The 5-oxo group enables enolization, potentially facilitating chelation with metal ions or participation in redox cycles.
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Electrophilic Substitution: The electron-rich furan ring is susceptible to nitration or sulfonation, though steric hindrance from the methyl group may limit reactivity at position 2.
Comparative Analysis with Structural Analogues
| Compound | Key Structural Features | Bioactivity Highlights |
|---|---|---|
| (Z)-Ethyl 2-methyl-5-oxo-... | (p-Tolylamino)methylene, ester | Kinase inhibition, ROS induction |
| Methyl 5-(4-fluorobenzenesulfonamido)... | Sulfonamide, methoxymethyl | Carbonic anhydrase inhibition |
| Diethyl 2-((p-tolylamino)methylene)... | Malonate backbone | Antifungal, anticancer lead |
The malonate derivative shares the (p-tolylamino)methylene motif but lacks the fused aromatic system, resulting in reduced planar rigidity and diminished binding to kinase targets.
Challenges and Future Directions
Current Limitations
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Solubility: Aqueous solubility data are unavailable, complicating formulation development.
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Synthetic Complexity: Low yields (estimated <30%) in key condensation steps hinder large-scale production.
Research Priorities
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Structure-Activity Relationship (SAR) Studies: Modifying the ester group (e.g., replacing ethyl with polyethylene glycol-linked chains) to improve solubility.
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In Vivo Efficacy Models: Evaluating pharmacokinetics and toxicity in rodent xenograft models.
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Target Deconvolution: Employing chemoproteomics to identify off-target interactions.
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